molecular formula C10H16O2 B1422706 1-Cyclohexylcyclopropane-1-carboxylic acid CAS No. 803736-51-8

1-Cyclohexylcyclopropane-1-carboxylic acid

Cat. No. B1422706
M. Wt: 168.23 g/mol
InChI Key: CXFVLOHIQZJBGH-UHFFFAOYSA-N
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Description

1-Cyclohexylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H16O2 . It has a molecular weight of 168.24 .


Molecular Structure Analysis

The InChI code for 1-Cyclohexylcyclopropane-1-carboxylic acid is 1S/C10H16O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) .


Physical And Chemical Properties Analysis

1-Cyclohexylcyclopropane-1-carboxylic acid is a powder with a storage temperature of 4°C .

Scientific Research Applications

Ethylene Precursor and Plant Hormone Regulation

1-Cyclohexylcyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a key compound in plant biology. ACC acts as a non-protein amino acid and is the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes (Hoffman, Yang, & McKeon, 1982). ACC's formation varies in response to developmental, hormonal, and environmental cues, and it can be conjugated to derivatives like 1-(malonylamino)cyclopropane-1-carboxylic acid, metabolized by plants or rhizobacteria, and transported across the plant (Vanderstraeten & Van Der Straeten, 2017).

Role in Biological Activities

The cyclopropane moiety, common to 1-Cyclohexylcyclopropane-1-carboxylic acid and its analogs, is found in various natural products and is associated with a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral activities (Coleman & Hudson, 2016).

Synthesis and Structural Analysis

1-Cyclohexylcyclopropane-1-carboxylic acid's structural analogs are subjects of synthesis and structural analysis studies. These compounds are significant for understanding the selective inhibition of enzymes and the structural versatility in peptide formation. Such studies contribute to the broader understanding of its applications in biochemistry and pharmacology (Groth et al., 1993).

Enzymatic and Metabolic Studies

Research also focuses on the enzymatic and metabolic pathways involving 1-Cyclohexylcyclopropane-1-carboxylic acid and its analogs. These studies include enzyme kinetics, inhibition patterns, and the mechanisms underlying its conversion to other biologically significant molecules (Dourtoglou & Koussissi, 2000).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-cyclohexylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFVLOHIQZJBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylcyclopropane-1-carboxylic acid

CAS RN

803736-51-8
Record name 1-cyclohexylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 1-phenyl-cyclopropanecarboxylic acid (0.500 g) in acetic acid (2 mL) was added Adams catalyst (0.050 g) in ethanol (0.3 mL). The reaction was left to stir for 48 hours under 5 bar of hydrogen. The reaction was filtered, washing with ethanol (10 mL) and water (10 mL). The resulting solid was collected by filtration and subsequently washed with water (10 mL) to afford the sub-titled compound (0.3 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexylcyclopropane-1-carboxylic acid
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Reactant of Route 6
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